molecular formula C8H4Cl2FNO3 B12951289 2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one

2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one

Cat. No.: B12951289
M. Wt: 252.02 g/mol
InChI Key: XFTNXURCNQJPPW-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one: is a chemical compound with the following IUPAC name: 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one . Its molecular formula is C8H5ClFNO3 . This compound belongs to the class of α,β-unsaturated ketones and contains both chlorine and fluorine substituents on the aromatic ring .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves various methods. One common approach is the reaction of 2-chloro-4-fluoro-5-nitrophenol with an appropriate reagent to introduce the ketone functionality. Detailed reaction conditions and specific reagents can vary, but the overall process aims to form the desired ketone group.

Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The ketone group in this compound can undergo oxidation reactions.

    Reduction: Reduction of the nitro group may yield an amino derivative.

    Substitution: The chlorine and fluorine atoms can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are suitable.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the halogen atoms.

Major Products: The major products depend on the specific reactions performed. For example, reduction of the nitro group could yield an amino ketone.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Researchers use it as a building block for more complex molecules.

    Biological Studies: Investigating its interactions with enzymes or receptors.

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets, possibly affecting cellular processes.

Properties

Molecular Formula

C8H4Cl2FNO3

Molecular Weight

252.02 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H4Cl2FNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2

InChI Key

XFTNXURCNQJPPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CCl

Origin of Product

United States

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